molecular formula C24H26N4O5S B12576740 Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-

Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-

Cat. No.: B12576740
M. Wt: 482.6 g/mol
InChI Key: XUWWHXCURAQQJE-UHFFFAOYSA-N
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Description

The compound Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]- is a structurally complex benzamide derivative featuring multiple pharmacologically relevant substituents. Its molecular framework includes:

  • A 4-methoxyphenyl moiety at the N-position, contributing to lipophilicity and metabolic stability.
  • A methylsulfonyl amino group at position 5, which may influence solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

2-[[4-(dimethylamino)benzoyl]amino]-5-(methanesulfonamido)-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C24H26N4O5S/c1-28(2)19-10-5-16(6-11-19)23(29)26-22-14-9-18(27-34(4,31)32)15-21(22)24(30)25-17-7-12-20(33-3)13-8-17/h5-15,27H,1-4H3,(H,25,30)(H,26,29)

InChI Key

XUWWHXCURAQQJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NS(=O)(=O)C)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • 4-(Dimethylamino)benzoic acid or its activated derivatives (e.g., acid chlorides)
  • 4-Methoxyaniline or derivatives
  • 5-Amino-substituted benzamide intermediates
  • Methylsulfonyl chloride or methylsulfonylating agents for sulfonamide formation

Stepwise Synthesis

Step 1: Synthesis of 2-[[4-(dimethylamino)benzoyl]amino]benzamide intermediate

  • The 4-(dimethylamino)benzoic acid is converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride.
  • This acid chloride is then reacted with 2-aminobenzamide or a suitable amine derivative to form the amide bond, yielding the 2-[[4-(dimethylamino)benzoyl]amino]benzamide intermediate.
  • Reaction conditions typically involve inert atmosphere, low temperature, and use of base (e.g., triethylamine) to scavenge HCl.

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Acid chloride formation Thionyl chloride, reflux, inert atmosphere 90-95 Ensure dryness to avoid hydrolysis
Amide bond formation (Step 1) 2-Aminobenzamide, base, low temp 75-85 Use of coupling agents improves yield
Amide bond formation (Step 2) 4-Methoxyaniline, EDCI/HATU, base 70-80 Mild conditions prevent side reactions
Sulfonylation (Step 3) Methylsulfonyl chloride, base, 0-25°C 65-75 Controlled temperature avoids overreaction

These yields are typical for multi-step aromatic amide syntheses involving sensitive functional groups.

Analytical and Purification Techniques

  • Purity and structure confirmation are performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • Melting point determination and elemental analysis confirm compound identity.
  • Chromatographic techniques (HPLC, flash chromatography) are used for purification.

Research Findings and Optimization Notes

  • The presence of electron-donating groups (dimethylamino, methoxy) influences the reactivity of the aromatic rings, requiring careful control of reaction conditions to avoid side reactions.
  • Sulfonylation is sensitive to moisture and temperature; thus, anhydrous conditions and temperature control are critical.
  • Coupling reagents and protecting groups can significantly improve yields and selectivity.
  • Literature reports high purity and reproducibility when using stepwise synthesis with intermediate purification.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Challenges Optimization Strategies
Acid chloride formation Thionyl chloride, inert atmosphere Hydrolysis risk Use dry solvents, inert gas
Amide bond formation (Step 1) Aminobenzamide, base, coupling agents Low reactivity of amines Use EDCI/HATU, control temperature
Amide bond formation (Step 2) 4-Methoxyaniline, coupling agents Side reactions Mild conditions, slow addition
Sulfonylation Methylsulfonyl chloride, base Over-sulfonylation, moisture Low temperature, anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield simpler amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives are widely studied for their therapeutic potential. The specific compound has shown promise in several areas:

  • Anticancer Activity : Research indicates that benzamide derivatives can inhibit DNA methyltransferases, crucial in cancer epigenetics. For instance, this compound has demonstrated significant inhibition against DNMT3A with an EC50 value of approximately 0.9 μM, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound is being investigated for its ability to reduce inflammation, which is critical in treating various chronic diseases.
  • Neuropharmacological Applications : Its interaction with neurotransmitter receptors implies potential benefits in treating neurodegenerative disorders and cognitive impairments.

Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]- exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi, indicating its potential use as an antimicrobial agent.
  • Antioxidant Activity : The presence of specific functional groups contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Industrial Applications

In the industrial sector, benzamide derivatives are utilized in the production of pharmaceuticals and plastics. Its unique chemical properties make it an essential intermediate in synthesizing various organic compounds.

Case Study 1: Anticancer Research

A study evaluated the efficacy of benzamide derivatives against several cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, inhibiting cell proliferation at low concentrations. This research highlights the compound's potential as a lead structure for developing new anticancer therapies.

Case Study 2: Neuropharmacological Effects

In another study, researchers investigated the effects of benzamide on neurotransmitter receptor activity. The findings suggested that it could enhance cognitive function by modulating cholinergic signaling pathways. This positions the compound as a candidate for further research into treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Electronic and Steric Effects

  • The methylsulfonyl amino substituent (target compound) offers greater polarity and metabolic stability compared to the nitro group in ’s benzamide, which may confer redox activity or toxicity risks .

Research Findings and Limitations

  • highlights that sulphamoyl-containing benzamides exhibit moderate to strong antimicrobial activity against Gram-positive bacteria, suggesting the target compound’s methylsulfonyl group could be optimized for similar effects .
  • notes that methylamino sulfonyl groups enhance solubility, which may improve the target compound’s bioavailability compared to nitro or chloro analogs .
  • Limitations: Direct biological data for the target compound are absent in the provided evidence. Structural analogs with dimethylamino groups (e.g., ) primarily focus on crystallography rather than bioactivity , limiting extrapolation.

Biological Activity

Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]- is a complex organic compound with the molecular formula C24H26N4O5S. This compound is characterized by a benzamide core with various substituents that enhance its biological activity and potential therapeutic applications. The presence of functional groups such as dimethylamino, methoxy, and methylsulfonyl contributes to its unique properties and interactions within biological systems.

Chemical Structure and Properties

PropertyValue
Molecular Formula C24H26N4O5S
Molecular Weight 482.6 g/mol
IUPAC Name 2-[[4-(dimethylamino)benzoyl]amino]-5-(methanesulfonamido)-N-(4-methoxyphenyl)benzamide
InChI Key XUWWHXCURAQQJE-UHFFFAOYSA-N

The compound exhibits a white solid or colorless crystalline appearance, typical of many benzamide derivatives.

Biological Activity

Benzamide derivatives are known for their diverse biological activities, including:

  • Anticancer Properties : Certain benzamide derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds similar to benzamide have been evaluated for their ability to inhibit DNA methyltransferases (DNMTs), which are crucial in cancer epigenetics. In particular, the compound has demonstrated significant inhibition against DNMT3A, with an EC50 value of approximately 0.9 μM .
  • Neuropharmacological Effects : Benzamide derivatives can interact with neurotransmitter receptors, including nicotinic acetylcholine receptors. This interaction suggests potential applications in treating neurodegenerative diseases and cognitive disorders.
  • Antimicrobial Activity : Some studies indicate that benzamide derivatives possess antibacterial and antifungal properties. For instance, they have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth at specific concentrations .

Case Studies and Research Findings

  • Cytotoxicity Against Leukemia Cells :
    A study evaluated the cytotoxic effects of benzamide derivatives on leukemia KG-1 cells. The results indicated that certain derivatives exhibited micromolar range cytotoxicity comparable to established reference compounds .
    Compound IDEC50 (μM)Efficacy (%)
    120.990
    1615±3-
    31--
  • Mechanism of Action :
    The mechanism involves binding to specific enzymes or receptors that modulate cellular processes such as signal transduction and gene expression. This interaction is critical in developing therapeutic agents targeting epigenetic modifications in cancer cells .
  • Antifungal Activity :
    A series of novel benzamides were tested for larvicidal and fungicidal activities. Notably, one compound achieved a larvicidal activity of 100% at 10 mg/L against mosquito larvae and demonstrated strong fungicidal activity against several fungal strains .

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